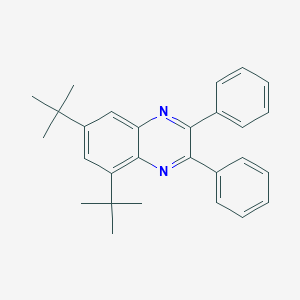

5,7-Ditert-butyl-2,3-diphenylquinoxaline

Beschreibung

5,7-Ditert-butyl-2,3-diphenylquinoxaline is a quinoxaline derivative featuring bulky tert-butyl substituents at the 5- and 7-positions and phenyl groups at the 2- and 3-positions. Quinoxalines are nitrogen-containing heterocycles widely studied for their tunable electronic properties, structural versatility, and applications in materials science, sensors, and corrosion inhibition . This article examines its structural, electronic, and functional distinctions relative to these analogs, emphasizing substituent effects on reactivity, photophysical properties, and applications.

Eigenschaften

Molekularformel |

C28H30N2 |

|---|---|

Molekulargewicht |

394.5g/mol |

IUPAC-Name |

5,7-ditert-butyl-2,3-diphenylquinoxaline |

InChI |

InChI=1S/C28H30N2/c1-27(2,3)21-17-22(28(4,5)6)26-23(18-21)29-24(19-13-9-7-10-14-19)25(30-26)20-15-11-8-12-16-20/h7-18H,1-6H3 |

InChI-Schlüssel |

MVRDHTMNKYCLLT-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C2C(=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C |

Kanonische SMILES |

CC(C)(C)C1=CC(=C2C(=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Key Properties

Reaction Selectivity

Competition experiments in nebulizer-mediated syntheses reveal substituent effects on product ratios. For instance, methyl groups at the 6-position (6-CH3-2,3-diphenylquinoxaline) favor formation over bromo or nitro analogs due to reduced steric and electronic hindrance .

Table 2: Substituent Impact on Reaction Outcomes

| Precursor (X) | Product Ratio (Q : XQ)<sup>†</sup> | Rationale | Reference |

|---|---|---|---|

| CH3 | 2.16 : 1 | Steric tolerance of methyl group | |

| Br | 0.23 : 1 | Electron-withdrawing effect | |

| Cl | 0.40 : 1 | Moderate EWG impact |

<sup>†</sup> Q = 2,3-diphenylquinoxaline; XQ = 6-substituted derivative.

Fluorescent Sensors

6,7-Diamino-2,3-diphenylquinoxaline macrocycles exhibit solvent-dependent fluorescence:

- Aprotic solvents : Emission at 450 nm (blue) with high quantum yields.

- Protic solvents: Red shift to 520 nm (green) due to protonation at amino sites . In contrast, tert-butyl groups in this compound may suppress protonation-dependent shifts, favoring stability in hydrophobic environments.

Photovoltaics

5,8-Dithien-2-yl-2,3-diphenylquinoxaline-based copolymers achieve narrow bandgaps (~1.5 eV) for efficient light harvesting in solar cells . The 5,7-ditert-butyl analog’s steric bulk may hinder π-stacking, reducing charge recombination losses.

Corrosion Inhibition

6-Substituted derivatives (e.g., 6-NO2, 6-CH3) inhibit mild steel corrosion in acidic media via adsorption. The order of efficacy (Q-H > Q-CH3 > Q-NO2) suggests electron-donating groups enhance surface binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.